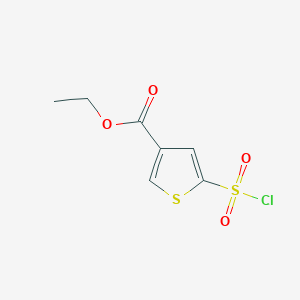

Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chlorosulfonylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWKVKATPUXMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article synthesizes current findings regarding its biological activity, including data tables, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorosulfonyl group and an ethyl ester. The molecular formula is , and it is characterized by the following structural components:

- Thiophene Ring : A five-membered aromatic ring containing sulfur.

- Chlorosulfonyl Group : A functional group that enhances reactivity towards nucleophiles.

- Carboxylate Ester : Contributes to the compound's solubility and potential biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains, including multidrug-resistant organisms.

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | XDR Salmonella Typhi | 3.125 | |

| This compound | Staphylococcus aureus | 32 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity. Notably, it has been compared favorably against established antibiotics such as ciprofloxacin.

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity. Molecular docking studies suggest that the chlorosulfonyl group may play a critical role in binding to bacterial targets, enhancing the compound's efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. The following trends have been observed:

- Substitution Patterns : Variations in substitution on the thiophene ring significantly influence antibacterial potency. For instance, compounds with electron-withdrawing groups like chlorosulfonyl show enhanced activity compared to those with electron-donating groups.

- Chain Length : The length of the alkoxy chain also affects solubility and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on XDR Salmonella Typhi : A recent study reported that this compound exhibited an MIC of 3.125 mg/mL against XDR Salmonella Typhi, making it a candidate for further development as an antibiotic .

- In Vitro Testing : In vitro assays demonstrated that this compound effectively inhibited growth in various pathogenic bacteria, suggesting its potential utility in treating infections caused by resistant strains .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate is primarily recognized for its potential as a therapeutic agent. Its applications in medicinal chemistry include:

- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. Studies show that it possesses IC50 values comparable to established anti-inflammatory drugs like celecoxib.

- Anticancer Potential : Research indicates that this compound acts as an inhibitor of Murine Double Minute 2 (MDM2), which regulates the tumor suppressor p53. In vitro studies have shown its ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines.

- Antimicrobial Properties : this compound has exhibited promising antimicrobial activity against several pathogens by inhibiting specific enzymes essential for microbial survival.

Materials Science

In materials science, this compound is utilized for developing organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it a suitable candidate for applications in organic electronics, where it can be used as a building block for synthesizing more complex materials.

Agrochemicals

The structural features of this compound allow for modifications that can lead to tailored properties for specific agrochemical applications. Its reactivity can be harnessed to develop new pesticides or herbicides that target specific plant or pest pathways .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 5-bromothiophene-3-carboxylate | Structure | Lower COX inhibition compared to this compound |

| Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate | Structure | Enhanced anticancer activity due to structural modifications |

This table illustrates how variations in substituents on the thiophene ring can significantly alter the biological activities of related compounds.

Inhibition of COX Enzymes

A comparative study involving various derivatives revealed that this compound exhibits superior inhibition of COX-2 over COX-1, indicating its potential as a selective anti-inflammatory agent.

MDM2 Inhibition

Experiments demonstrated that this compound effectively inhibits MDM2, leading to increased levels of p53 and subsequent tumor suppression in xenograft models. This highlights its potential utility in cancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 5-(Chlorosulfonyl)Thiophene-3-Carboxylate and Analogues

Key Observations :

Reactivity Trends :

- The chlorosulfonyl group in the target compound facilitates sulfonamide formation, a critical step in drug discovery (e.g., antimicrobial agents) .

- Boron-containing analogues (e.g., ) are pivotal in cross-coupling reactions, contrasting with the electrophilic reactivity of chlorosulfonyl derivatives.

Activity Insights :

- Chlorosulfonyl derivatives are rarely bioactive themselves but serve as intermediates. For instance, sulfonamides derived from this compound class show antimicrobial properties .

- Tetrazole-containing thiophenes (e.g., ) exhibit direct antitumor effects, highlighting the role of heterocyclic appendages in bioactivity.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate in a laboratory setting?

- Methodological Answer : The synthesis typically involves introducing the chlorosulfonyl group (-SO₂Cl) onto the thiophene ring via sulfonation followed by chlorination. Acyl chloride intermediates (e.g., using chlorosulfonic acid or thionyl chloride) are common. For example, similar compounds like ethyl thiophene-3-carboxylate derivatives are synthesized via condensation with isocyanates or acylation with chloroformates under reflux conditions in inert solvents (toluene, THF) . Safety protocols, such as dry nitrogen environments and controlled stoichiometry, are critical to avoid side reactions like over-sulfonation or decomposition .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : This compound is moisture-sensitive and reactive due to the chlorosulfonyl group. Storage requires anhydrous conditions at 2–8°C in sealed containers. Personal protective equipment (PPE), including nitrile gloves, goggles, and fume hoods, is mandatory during handling. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : To confirm the thiophene ring substitution pattern and ester/chlorosulfonyl group integration .

- IR Spectroscopy : Identifies key functional groups (C=O ester ~1700 cm⁻¹, S=O stretches ~1350–1200 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How can researchers address discrepancies in the reactivity of this compound under varying reaction conditions?

- Methodological Answer : Reactivity inconsistencies often arise from competing electrophilic substitutions or hydrolysis of the chlorosulfonyl group. Systematic optimization of solvent polarity (e.g., switching from THF to DCM), temperature (reflux vs. RT), and catalysts (e.g., DMAP for acylation) can mitigate side reactions. TLC or HPLC monitoring is essential to track reaction progress .

Q. What strategies are effective for introducing the chlorosulfonyl group into thiophene derivatives without side reactions?

- Methodological Answer :

- Stepwise Sulfonation-Chlorination : Sulfonation with concentrated H₂SO₄ followed by chlorination using PCl₅ or SOCl₂ minimizes over-functionalization .

- Protective Group Chemistry : Temporarily block reactive sites (e.g., ester groups) using silyl ethers or tert-butyl groups before sulfonation .

- Low-Temperature Reactions : Conduct chlorosulfonation at 0–5°C to control exothermicity and reduce decomposition .

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These models predict nucleophilic/electrophilic sites, aiding in rational drug design or material science applications. Topological polar surface area (TPSA) and logP values, as seen in similar compounds, inform solubility and bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound for research purposes?

- Methodological Answer : Key challenges include:

- Heat Management : Exothermic sulfonation/chlorination steps require jacketed reactors or controlled addition rates .

- Purification : Column chromatography is impractical at scale; alternatives like recrystallization (using ethanol/water mixtures) or fractional distillation are preferred .

- Yield Optimization : Pilot-scale reactions may show reduced yields due to mass transfer limitations, necessitating DoE (Design of Experiments) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.